5-Methoxy-2-phenyl-4-piperidinopyrimidine

Medicinal Chemistry CNS Drug Discovery Lipophilicity

5-Methoxy-2-phenyl-4-piperidinopyrimidine is a heterocyclic small molecule (C16H19N3O, MW 269.34) characterized by a pyrimidine core with a 5-methoxy substituent, a 2-phenyl ring, and a 4-piperidine group. It belongs to the broader class of pyrimidine-based pharmacophores, which are frequently explored as kinase inhibitors and antiviral agents.

Molecular Formula C16H19N3O
Molecular Weight 269.348
CAS No. 477863-73-3
Cat. No. B2776811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-phenyl-4-piperidinopyrimidine
CAS477863-73-3
Molecular FormulaC16H19N3O
Molecular Weight269.348
Structural Identifiers
SMILESCOC1=CN=C(N=C1N2CCCCC2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3O/c1-20-14-12-17-15(13-8-4-2-5-9-13)18-16(14)19-10-6-3-7-11-19/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3
InChIKeyKYHZAWNSKXAULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-phenyl-4-piperidinopyrimidine (CAS 477863-73-3): A Heterocyclic Building Block for Medicinal Chemistry Procurement


5-Methoxy-2-phenyl-4-piperidinopyrimidine is a heterocyclic small molecule (C16H19N3O, MW 269.34) characterized by a pyrimidine core with a 5-methoxy substituent, a 2-phenyl ring, and a 4-piperidine group [1]. It belongs to the broader class of pyrimidine-based pharmacophores, which are frequently explored as kinase inhibitors and antiviral agents. The compound is primarily utilized as a synthetic intermediate and molecular probe, with its structural features conferring specific physicochemical properties relevant to drug discovery screening cascades .

Procurement Risks of Undifferentiated 5-Methoxy-2-phenyl-4-piperidinopyrimidine (CAS 477863-73-3)


Generic substitution is highly cautioned against for 5-Methoxy-2-phenyl-4-piperidinopyrimidine because even isomeric alterations to its substitution pattern can fundamentally change its pharmacokinetic and pharmacodynamic profile [1]. The specific combination of the electron-donating 5-methoxy group and the basic 4-piperidine moiety directly dictates the molecule's lipophilicity (XLogP3: 3.1) and hydrogen-bonding capacity (TPSA: 38.2 Ų), which are critical parameters for CNS drug likeness and oral bioavailability predictions [1]. Compounds lacking this precise substitution geometry, such as 4-phenyl-2-piperidinyl isomers or 5-unsubstituted analogs, will exhibit different molecular conformations and receptor binding kinetics, rendering them non-exchangeable in a screening funnel without rigorous re-validation.

Quantified Differentiation of 5-Methoxy-2-phenyl-4-piperidinopyrimidine (CAS 477863-73-3) Against Structural Analogs


Lipophilicity (XLogP3) Differentiates CNS Drug-Likeness from 2-Phenyl-4-piperidinopyrimidine PDE4 Inhibitors

The target compound exhibits a computed XLogP3 of 3.1 [1], which places it within the optimal range for CNS drug candidates (typically 1-4) and differentiates it from more polar or lipophilic analogs. For comparison, a series of 2-Phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivatives developed as PDE4 inhibitors have reported clogP values exceeding 4.0 [2]. A higher lipophilicity (>4) is associated with increased metabolic clearance and off-target binding, making the target compound's more balanced profile a potentially superior starting point for CNS-targeted probe development.

Medicinal Chemistry CNS Drug Discovery Lipophilicity

Topological Polar Surface Area (TPSA) Advantage Over Piperidine-Diarylpyrimidine NNRTIs

The target compound possesses a TPSA of 38.2 Ų [1], which is significantly lower than that of typical piperidine-diarylpyrimidine non-nucleoside reverse transcriptase inhibitors (NNRTIs), where TPSA values often exceed 80 Ų due to additional polar substituents [2]. A TPSA below 60 Ų is a critical parameter for predicting good oral absorption and blood-brain barrier penetration, with values under 140 Ų generally required for oral drugs. The target compound's TPSA of 38.2 Ų indicates superior membrane permeation potential compared to many antiviral piperidine-pyrimidine derivatives.

Antiviral Research Drug Design Pharmacokinetics

Hydrogen Bond Acceptor Count Defines Solubility Advantage Over 4-Phenyl-2-Piperidinylpyrimidine Isomers

5-Methoxy-2-phenyl-4-piperidinopyrimidine features 4 hydrogen bond acceptors (HBAs) and 0 hydrogen bond donors (HBDs) [1]. This HBA count arises from the three pyrimidine nitrogens and the methoxy oxygen. In contrast, regioisomeric 4-phenyl-2-(piperidin-4-yl)pyrimidine (CAS 1228531-70-1) possesses only 3 HBAs due to the absence of the methoxy group . The additional HBA on the target compound can enhance aqueous solubility and facilitate specific polar interactions with biological targets without introducing a hydrogen bond donor that could limit membrane permeability.

Physicochemical Characterization Solubility Formulation Science

Procurement-Driven Application Scenarios for 5-Methoxy-2-phenyl-4-piperidinopyrimidine (CAS 477863-73-3)


CNS-Penetrant Fragment Library Design for Neurodegenerative Disease Targets

Based on its balanced lipophilicity (XLogP3: 3.1) and low TPSA (38.2 Ų), 5-Methoxy-2-phenyl-4-piperidinopyrimidine is ideally suited for inclusion in fragment-based drug discovery libraries targeting CNS proteins [1]. Its molecular weight (269.34 Da) and lack of hydrogen bond donors further align with lead-like property guidelines, making it a valuable core for structure-activity relationship (SAR) exploration in neurodegeneration programs.

Selective Kinase Probe Development Leveraging 5-Methoxy Steric and Electronic Effects

The 5-methoxy substituent introduces electronic and steric modulation at a position analogous to the hinge-binding region of many kinase inhibitors [1]. Research groups procuring this compound can exploit its enhanced hydrogen bond acceptor count (4 HBA) to probe kinase selectivity against simpler pyrimidine scaffolds. The compound is directly applicable in competitive binding assays and X-ray co-crystallography to map methoxy-induced conformational changes in the ATP-binding pocket.

Antiviral Lead Optimization with Pharmacokinetic Differentiation

Compared to high-TPSA piperidine-diarylpyrimidine NNRTIs, this compound offers a structurally compact core with a TPSA advantage of >40 Ų, predicting superior oral absorption [2]. Procurement for antiviral programs should focus on using this scaffold as a permeability-enhancing replacement for bulkier piperidine-pyrimidine cores, potentially improving the bioavailability profiles of next-generation reverse transcriptase or integrase inhibitors.

Chemical Biology Tool for Elucidating Methoxy-Pyrimidine Pharmacodynamics

The absence of rotatable bonds linking the 4-piperidine to the pyrimidine ring confers greater conformational rigidity compared to flexible-linker analogs [1]. This rigidity is valuable in chemical biology studies requiring constrained pharmacophores for target engagement validation and proteolysis-targeting chimera (PROTAC) linker attachment, where predictable geometry is essential.

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